8-HydroxyEfavirenz8-O-Sulfate
Description
Overview of Efavirenz (B1671121) Biotransformation in Mammalian Systems
The metabolism of Efavirenz in mammals is a multi-step process involving both Phase I and Phase II reactions, which ultimately lead to the formation of various metabolites, including 8-Hydroxyefavirenz-8-O-Sulfate.
Xenobiotic metabolism, the process by which the body breaks down foreign substances like drugs, is broadly categorized into Phase I and Phase II reactions. scielo.br
Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (like -OH) on the xenobiotic molecule. For Efavirenz, this primarily involves hydroxylation. scielo.brdrugbank.com
Phase II Reactions: These are conjugation reactions where an endogenous molecule (like glucuronic acid or sulfate) is attached to the polar functional group introduced in Phase I. This process increases water solubility and facilitates the excretion of the metabolite. scielo.brnih.gov
The primary and most significant metabolic pathway for Efavirenz is hydroxylation at the 8-position of the molecule, resulting in the formation of 8-hydroxyefavirenz (B1664214) (8-OH-EFV). pharmgkb.orgnih.gov This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2B6. pharmgkb.orgnih.govnih.gov While CYP2B6 is the main catalyst, other enzymes such as CYP2A6, CYP3A4, CYP3A5, and CYP1A2 may also contribute to a lesser extent. researchgate.netnih.gov In vitro studies using human liver microsomes (HLMs) have shown that 8-hydroxylation accounts for approximately 77.5% of the total Efavirenz metabolism. pharmgkb.org
Following the initial Phase I hydroxylation, the resulting metabolites undergo Phase II conjugation reactions.
Glucuronidation: This is a major conjugation pathway for Efavirenz metabolites. The hydroxylated forms, such as 8-OH-EFV and 7-OH-EFV, are conjugated with glucuronic acid. drugbank.com The enzyme UGT2B7 is primarily responsible for the direct glucuronidation of Efavirenz to form Efavirenz-N-glucuronide, although this is considered a minor pathway. pharmgkb.orgnih.gov The glucuronidation of the hydroxylated metabolites is a more significant route of elimination, with 8-OH-EFV-glucuronide being a major metabolite found in urine. pharmgkb.orgnih.gov
Sulfation: This is another important Phase II reaction. The sulfate (B86663) conjugate of 8-OH-EFV, known as 8-Hydroxyefavirenz-8-O-Sulfate, has been identified as a significant metabolite in humans. nih.govbohrium.com This metabolite was also found in the urine of rats and cynomolgus monkeys. nih.gov The sulfotransferase enzyme SULT2A1 is implicated in this process. hiv-druginteractions.orgalraziuni.edu.ye
Identification and Characterization of Efavirenz Metabolites
The understanding of Efavirenz metabolism has evolved with the discovery and characterization of its various metabolites.
Initial in vitro and in vivo studies identified 8-hydroxyefavirenz (8-OH-EFV) as the major oxidative metabolite of Efavirenz. scielo.brcaymanchem.com Its formation is primarily catalyzed by CYP2B6. nih.govnih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have been crucial in the detection and quantification of 8-OH-EFV in biological samples like plasma and human liver microsomes. asm.orgijpsonline.complos.org
Data Tables
Table 1: Key Enzymes in Efavirenz Metabolism
| Phase | Reaction | Primary Enzyme(s) |
|---|---|---|
| Phase I | 8-hydroxylation | CYP2B6 pharmgkb.orgnih.gov |
| Phase I | 7-hydroxylation | CYP2A6 pharmgkb.orgnih.gov |
| Phase II | Glucuronidation (direct) | UGT2B7 pharmgkb.orgnih.gov |
| Phase II | Glucuronidation (of hydroxy-metabolites) | Multiple UGTs pharmgkb.org |
Table 2: Major Metabolites of Efavirenz
| Metabolite | Pathway | Relative Abundance |
|---|---|---|
| 8-hydroxyefavirenz (8-OH-EFV) | Phase I (Oxidation) | Major primary metabolite pharmgkb.orgnih.gov |
| 7-hydroxyefavirenz (7-OH-EFV) | Phase I (Oxidation) | Minor primary metabolite pharmgkb.orgnih.gov |
| 8-OH-EFV-glucuronide | Phase II (Glucuronidation) | Major urinary metabolite pharmgkb.orgnih.gov |
Specific Identification of 8-HydroxyEfavirenz 8-O-Sulfate in Biological Systems
The identification and quantification of 8-HydroxyEfavirenz 8-O-Sulfate in biological matrices such as plasma, urine, and cerebrospinal fluid have been accomplished through advanced analytical techniques. bohrium.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary method used for the sensitive and specific detection of efavirenz and its metabolites. ijpsonline.complos.org
Research has confirmed the presence of 8-HydroxyEfavirenz 8-O-Sulfate in human plasma and cerebrospinal fluid. bohrium.com One study that conducted a quantitative analysis of efavirenz metabolites in patients found that Phase II metabolites constitute the major portion of circulating efavirenz species. bohrium.com This study was the first to identify 8-HydroxyEfavirenz 8-O-Sulfate in humans. bohrium.com
The concentration of 8-HydroxyEfavirenz 8-O-Sulfate has been found to be significant. In one study, the levels of 8-HydroxyEfavirenz 8-O-Sulfate in plasma were found to be approximately 7-fold higher than its parent metabolite, 8-hydroxyefavirenz. bohrium.com This indicates that sulfation is a notable pathway in the disposition of 8-hydroxyefavirenz. The same study also reported the presence of 8-HydroxyEfavirenz 8-O-Sulfate in the cerebrospinal fluid, with concentrations higher than that of 8-hydroxyefavirenz. bohrium.com
The identification of this sulfated metabolite is crucial for a comprehensive understanding of efavirenz's metabolic profile. Its presence and relative abundance underscore the importance of considering both Phase I and Phase II metabolic pathways when studying the pharmacokinetics of efavirenz.
Data on Efavirenz Metabolites
| Metabolite | Relative Abundance in Plasma (Compared to 8-hydroxyefavirenz) | Biological Matrix where Identified |
|---|---|---|
| 8-hydroxyefavirenz | - | Plasma, Urine, Cerebrospinal Fluid nih.govbohrium.com |
| 8-HydroxyEfavirenz 8-O-Glucuronide | ~64-fold higher bohrium.com | Plasma, Urine, Cerebrospinal Fluid bohrium.com |
| 8-HydroxyEfavirenz 8-O-Sulfate | ~7-fold higher bohrium.com | Plasma, Urine, Cerebrospinal Fluid bohrium.com |
| 7-hydroxyefavirenz | Minor metabolite nih.gov | Plasma, Urine nih.govbohrium.com |
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClF3NO6S |
|---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-8-(trioxidanylsulfanyloxy)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO6S/c15-8-5-9-11(10(6-8)23-26-25-24-21)19-12(20)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,21H,1-2H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
IELRPCMKAHQYLE-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)OSOOO)NC(=O)O2)C(F)(F)F |
Canonical SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)OSOOO)NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Enzymatic Pathways and Molecular Mechanisms of 8 Hydroxyefavirenz 8 O Sulfate Formation
Phase I Hydroxylation Leading to 8-Hydroxyefavirenz (B1664214)
Multiple cytochrome P450 isoforms are capable of metabolizing Efavirenz (B1671121), but the 8-hydroxylation pathway is dominated by one primary enzyme, with minor contributions from others.
Research has unequivocally identified CYP2B6 as the principal enzyme responsible for catalyzing the formation of 8-Hydroxyefavirenz. nih.govyoutube.com Studies using human liver microsomes and expressed CYP enzymes have shown that CYP2B6 catalyzes this reaction at the highest rate compared to other isoforms. nih.gov The significant role of CYP2B6 is further highlighted by the considerable interindividual variability in Efavirenz metabolism, which correlates strongly with genetic polymorphisms in the CYP2B6 gene. researchgate.net The metabolism of Efavirenz by CYP2B6 leads to the formation of 8-hydroxyefavirenz. drughunter.com This isoform is also involved in the subsequent formation of a secondary metabolite, 8,14-dihydroxyefavirenz. youtube.com
While CYP2B6 is the major contributor, other CYP isoforms have been shown to play minor roles in the 8-hydroxylation of Efavirenz. youtube.com These include CYP1A2, CYP2A6, CYP3A4, and CYP3A5. youtube.comuomus.edu.iq In vitro experiments with a panel of expressed human CYP enzymes demonstrated that CYP1A2, CYP2A6, CYP3A4, and CYP3A5 all exhibit some activity towards the formation of 8-Hydroxyefavirenz, although to a much lesser extent than CYP2B6. nih.gov CYP2A6, for instance, also contributes to Efavirenz metabolism, primarily through 7-hydroxylation, but it does show some capacity for 8-hydroxylation. nih.govnih.gov The collective contribution of these secondary enzymes is generally minor but can become more significant in individuals with reduced CYP2B6 function. nih.gov
| CYP Isoform | Role in 8-Hydroxylation | Kinetic Parameter (Km) | Kinetic Parameter (Vmax) |
|---|---|---|---|
| CYP2B6 | Primary | ~14.3 µM | ~4.3 pmol/pmol P450/min |
| CYP2A6 | Minor Contributor | Data Not Specified | Data Not Specified |
| CYP3A4 | Minor Contributor | Data Not Specified | Data Not Specified |
| CYP1A2 | Minor Contributor | Data Not Specified | Data Not Specified |
| CYP3A5 | Minor Contributor | Data Not Specified | Data Not Specified |
The catalytic cycle of all cytochrome P450 enzymes, including those metabolizing Efavirenz, is dependent on specific cofactors to facilitate the monooxygenation reaction. The process requires molecular oxygen (O₂) and a source of reducing equivalents, which are provided by the cofactor NADPH (nicotinamide adenine dinucleotide phosphate). drughunter.comyoutube.com Electrons from NADPH are transferred to the P450 enzyme via another protein, NADPH-cytochrome P450 reductase. youtube.com This electron transfer reduces the heme iron within the P450 active site, allowing for the binding and activation of molecular oxygen, which is essential for the insertion of one oxygen atom into the Efavirenz substrate to form the hydroxylated product. studylib.netxenotech.com
The enzymatic action of CYP2B6 on the Efavirenz molecule is highly specific. The term "8-hydroxylation" denotes the regiospecificity of the reaction, where the hydroxyl group is added specifically to the 8th carbon position on the benzoxazinone (B8607429) ring system. researchgate.net This is the major metabolic pathway, distinguishing it from other minor hydroxylation sites, such as the 7-position. nih.gov Enzymatic reactions are inherently stereoselective, meaning the enzyme's active site preferentially binds and orients the substrate in a specific three-dimensional manner to facilitate the reaction. While Efavirenz is administered as the (S)-enantiomer, the enzymatic hydroxylation catalyzed by CYP2B6 maintains a high degree of specificity in producing the corresponding hydroxylated metabolite. uef.fi
Primary Cytochrome P450 Isoforms Mediating Efavirenz 8-Hydroxylation
Phase II Sulfation of 8-Hydroxyefavirenz
Following Phase I hydroxylation, the resulting 8-Hydroxyefavirenz metabolite can undergo Phase II conjugation reactions, which further increase its water solubility to facilitate excretion. youtube.com One such reaction is sulfation, which involves the transfer of a sulfonate group to the hydroxyl moiety of 8-Hydroxyefavirenz.
This conjugation is catalyzed by a family of enzymes known as sulfotransferases (SULTs). youtube.com The reaction requires an activated sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which provides the sulfonate group that is transferred to the substrate. hyphadiscovery.comuef.fi The product of this reaction is a highly water-soluble sulfate ester. uef.fi
While sulfation is a common pathway for the metabolism of phenolic compounds, the formation of 8-HydroxyEfavirenz 8-O-Sulfate in humans has not been observed. nih.gov In a study comparing the metabolic profiles of Efavirenz across different species, the sulfate conjugate of 8-Hydroxyefavirenz was identified in the urine of rats and cynomolgus monkeys but was not detected in human urine. nih.gov In humans, the primary Phase II pathway for 8-Hydroxyefavirenz is glucuronidation. nih.govnih.gov
Sulfotransferase Enzyme Family (SULTs) and Their Substrate Specificity
The enzymatic reaction responsible for the formation of 8-Hydroxyefavirenz 8-O-Sulfate is catalyzed by the sulfotransferase (SULT) supergene family of enzymes nih.govoup.comnih.gov. SULTs are phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group (SO3−) from the universal donor cofactor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a substrate containing a hydroxyl or amino group nih.govnih.gov. This process, known as sulfonation or sulfoconjugation, generally results in the inactivation of the substrate and enhances its hydrophilicity for easier elimination nih.govoup.com.
In humans, the cytosolic SULTs are categorized into several families, including SULT1, SULT2, SULT4, and SULT6 oup.comnih.gov. The sulfation of xenobiotics, such as drugs and their metabolites, is primarily mediated by the SULT1 and SULT2 families nih.gov. The SULT1 family, which is crucial for the metabolism of phenolic compounds, is further divided into subfamilies SULT1A, SULT1B, SULT1C, and SULT1E nih.govuef.fi. These enzymes exhibit broad and often overlapping substrate specificities, metabolizing a wide array of compounds including drugs, dietary chemicals, neurotransmitters, and hormones oup.comxenotech.comxcode.life. The major isoforms considered most relevant for xenobiotic metabolism in adults are SULT1A1, SULT1A3/4, SULT1B1, SULT1E1, and SULT2A1 nih.gov.
Universal Sulfate Donor: 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) Biosynthesis
All sulfonation reactions catalyzed by SULTs depend on the availability of the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS) nih.govtaylorandfrancis.comwikipedia.org. PAPS is synthesized endogenously in the cytosol of all mammalian cells from inorganic sulfate and two molecules of ATP taylorandfrancis.comreactome.org. This biosynthesis is a two-step enzymatic process catalyzed by a bifunctional enzyme known as PAPS synthase (PAPSS) wikipedia.orgreactome.orgnih.gov.
The two steps in PAPS biosynthesis are:
ATP Sulfurylase Activity : In the first step, ATP and inorganic sulfate (SO₄²⁻) are converted into adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi) wikipedia.org.
APS Kinase Activity : The second step involves the phosphorylation of APS by another molecule of ATP to form PAPS and ADP wikipedia.org.
In humans, there are two isoforms of PAPS synthase, PAPSS1 and PAPSS2, that provide the necessary PAPS for all sulfation reactions wikipedia.orgnih.gov. The availability of PAPS can be a rate-limiting factor for sulfation, meaning that the capacity of this metabolic pathway can be saturated if the demand for PAPS exceeds its synthesis rate taylorandfrancis.comnih.gov.
Characterization of SULT Isoforms Potentially Involved in 8-Hydroxyefavirenz Sulfation
Given that 8-hydroxyefavirenz is a phenolic compound, the SULT isoforms responsible for its sulfation are most likely members of the SULT1 family, which specialize in metabolizing such structures nih.govresearchgate.net.
The SULT1A subfamily is recognized for its pivotal role in the metabolism of small phenolic compounds nih.govresearchgate.net. This subfamily includes three isoforms: SULT1A1, SULT1A2, and SULT1A3 nih.gov.
SULT1A1 : This is the major phenol (B47542) sulfotransferase expressed in the adult human liver and kidney uef.fixcode.lifenih.gov. It demonstrates high affinity for a wide range of phenolic xenobiotics and is considered a primary contributor to their sulfation nih.govnih.gov. Given its high expression in the liver, where most of the primary metabolism of Efavirenz occurs, SULT1A1 is a strong candidate for catalyzing the sulfation of 8-hydroxyefavirenz.
SULT1A2 : This isoform also catalyzes the O-sulfation of various phenols but generally displays weaker affinities for substrates compared to SULT1A1 researchgate.net.
SULT1A3 : This enzyme is primarily known for its high selectivity toward catecholamines like dopamine nih.govnih.gov. While it sulfates phenolic structures, its specificity makes it a less likely candidate for 8-hydroxyefavirenz metabolism compared to SULT1A1.
Other SULT isoforms also contribute to the sulfation of xenobiotics and provide analogous pathways that could potentially involve 8-hydroxyefavirenz.
SULT1B1 : This isoform is highly expressed in the gastrointestinal tract, particularly the small intestine, where it is a major SULT enzyme uef.finih.gov. SULT1B1 shares a similar substrate profile with SULT1A1, sulfating various phenolic compounds, but it generally exhibits lower substrate affinity (higher Kₘ values) nih.gov. Its significant presence in the intestine suggests it could play a role in the first-pass metabolism of orally administered drugs or their metabolites nih.gov.
SULT1C4 : Members of the SULT1C subfamily are expressed in fetal tissues like the kidney and lung, as well as some adult tissues nih.gov. Their expression patterns suggest a potential role in protecting the developing fetus from xenobiotic exposure nih.gov. Studies on analogous substrates have shown SULT1C4 to be an efficient enzyme in certain sulfonation reactions uef.fi.
Reaction Kinetics of Sulfation in Isolated Enzyme Systems
Specific kinetic parameters (Kₘ and Vₘₐₓ) for the sulfation of 8-hydroxyefavirenz by specific human SULT isoforms have not been extensively reported in the literature. However, data from analogous sulfation reactions of other phenolic substrates catalyzed by candidate SULT enzymes can provide insight into the potential efficiency of this pathway. The table below presents kinetic data for the sulfation of various phenolic compounds by human SULT1A1 and SULT1E1, illustrating the typical range of kinetic values for this enzyme family.
| Enzyme | Substrate | Kₘ (µM) | Reference |
|---|---|---|---|
| SULT1A1 | Daidzein (4'-O-sulfation) | 1.5 | nih.gov |
| SULT1A1 | Genistein (4'-O-sulfation) | 0.8 | nih.gov |
| SULT1A3 | Daidzein (4'-O-sulfation) | ~400 | nih.gov |
| SULT1E1 | Daidzein (4'-O-sulfation) | 0.2 | nih.gov |
| SULT1E1 | Genistein (4'-O-sulfation) | 0.1 | nih.gov |
This table displays kinetic parameters for sulfation of isoflavones, which are phenolic compounds, providing an analogy for potential 8-hydroxyefavirenz sulfation.
Interplay with Other Metabolic Pathways
The formation of 8-Hydroxyefavirenz 8-O-Sulfate is part of a complex metabolic network involving both Phase I and Phase II enzymes. The parent drug, Efavirenz, is first hydroxylated, primarily by CYP2B6, to form 8-hydroxyefavirenz clinpgx.orgnih.gov. This primary metabolite is then a substrate for several competing pathways:
Glucuronidation (Major Pathway) : The predominant metabolic fate for 8-hydroxyefavirenz in humans is conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form 8-hydroxyefavirenz-O-glucuronide clinpgx.orgresearchgate.net. This is the main metabolite found in urine clinpgx.org.
Sulfation (Minor Pathway) : As discussed, 8-hydroxyefavirenz can undergo sulfation to form 8-Hydroxyefavirenz 8-O-Sulfate. This pathway runs in parallel to glucuronidation but is significantly less prominent in humans researchgate.netresearchgate.net.
Further Oxidation : 8-hydroxyefavirenz can be further oxidized by CYP2B6 to form a secondary metabolite, 8,14-dihydroxyefavirenz nih.govclinpgx.orgresearchgate.net. This dihydroxylated metabolite can also be a substrate for subsequent conjugation reactions nih.gov.
Direct Glucuronidation of Efavirenz : The parent drug Efavirenz can also be directly conjugated by UGT2B7 to form an N-glucuronide, representing another minor elimination pathway nih.govnih.gov.
This interplay highlights that the amount of 8-Hydroxyefavirenz 8-O-Sulfate formed is dependent on the initial rate of 8-hydroxylation by CYP2B6 and the competitive kinetics of the major glucuronidation pathway versus the minor sulfation pathway.
Competition with Glucuronidation for 8-Hydroxyefavirenz (e.g., by UGTs)
The metabolic fate of 8-Hydroxyefavirenz is determined by a competitive interplay between two major phase II conjugation pathways: sulfation, mediated by sulfotransferase (SULT) enzymes, and glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Both pathways target the hydroxyl group of 8-Hydroxyefavirenz, leading to the formation of either 8-Hydroxyefavirenz 8-O-Sulfate or 8-Hydroxyefavirenz-glucuronide.
While the existence of both pathways is well-established, detailed kinetic studies directly comparing the efficiency of sulfation versus glucuronidation for 8-Hydroxyefavirenz are not extensively documented in the available literature. However, studies on the metabolism of Efavirenz and its metabolites consistently report the presence of both glucuronide and sulfate conjugates in plasma and urine, indicating that both are physiologically relevant elimination routes. nih.gov
The balance between these two pathways can be influenced by several factors, including the relative expression and activity of the specific SULT and UGT isoforms in the liver, the primary site of Efavirenz metabolism. Genetic polymorphisms in the genes encoding these enzymes can also play a crucial role. For instance, variations in the SULT1A1 gene have been shown to influence Efavirenz metabolism, which may extend to the sulfation of its metabolites. nih.gov
Table 1: Key Enzymes in the Metabolism of 8-Hydroxyefavirenz
| Metabolic Step | Enzyme Family | Key Isoforms | Product |
| Phase I Hydroxylation | Cytochrome P450 | CYP2B6 | 8-Hydroxyefavirenz |
| Phase II Glucuronidation | UDP-glucuronosyltransferase | UGTs | 8-Hydroxyefavirenz-glucuronide |
| Phase II Sulfation | Sulfotransferase | SULTs (e.g., SULT1A1) | 8-HydroxyEfavirenz 8-O-Sulfate |
Potential for Further Hydroxylation of the Sulfate Conjugate (e.g., to 8,14-Dihydroxy-Efavirenz Sulfate)
There is evidence to suggest that 8-HydroxyEfavirenz 8-O-Sulfate can undergo further metabolic transformation. Specifically, it has been proposed that the sulfate conjugate can be a substrate for a second hydroxylation reaction, leading to the formation of 8,14-Dihydroxy-Efavirenz Sulfate. In vivo studies have detected 8,14-dihydroxyefavirenz in plasma samples, suggesting that the glucuronide or the sulfate of 8-hydroxyefavirenz might undergo 14-hydroxylation. nih.govnih.gov This secondary oxidation is also thought to be primarily catalyzed by CYP2B6. nih.gov
This metabolic route represents a complex interplay between phase I and phase II metabolic enzymes, where a conjugated metabolite is further processed by a phase I enzyme. The formation of this dihydroxylated sulfate conjugate underscores the intricate nature of Efavirenz's metabolic pathway.
Metabolic Shunting Mechanisms Affecting Sulfate Formation
Metabolic shunting refers to the redirection of a metabolic pathway towards an alternative route. In the context of 8-Hydroxyefavirenz metabolism, several factors can influence the balance between sulfation and glucuronidation, effectively "shunting" the substrate towards one pathway over the other.
Genetic Polymorphisms: As previously mentioned, genetic variations in the enzymes responsible for both phase I and phase II metabolism can significantly impact the metabolic fate of 8-Hydroxyefavirenz. Polymorphisms in CYP2B6 can alter the rate of formation of 8-Hydroxyefavirenz, which in turn can influence the substrate availability for the competing UGT and SULT enzymes. nih.govjohnshopkins.edunih.govsemanticscholar.org For example, individuals with CYP2B6 genotypes that lead to slower metabolism of Efavirenz may have altered concentrations of 8-Hydroxyefavirenz, potentially affecting the kinetics of the subsequent conjugation reactions. aidsmap.com Similarly, genetic variants of SULT1A1 have been associated with variations in Efavirenz metabolism, suggesting a role in the sulfation pathway. nih.gov
Table 2: Factors Potentially Influencing Metabolic Shunting of 8-Hydroxyefavirenz
| Factor | Mechanism | Potential Effect on 8-O-Sulfate Formation |
| Genetic Polymorphisms | ||
| CYP2B6 variants | Altered rate of 8-Hydroxyefavirenz formation | Indirectly affect substrate availability for SULTs |
| SULT1A1 variants | Altered sulfotransferase activity | Directly impact the rate of sulfate conjugation |
| Drug-Drug Interactions | ||
| CYP2B6 inducers (e.g., rifampin) | Increased formation of 8-Hydroxyefavirenz | Increased substrate for sulfation |
| UGT inhibitors | Decreased glucuronidation of 8-Hydroxyefavirenz | Shunting towards the sulfation pathway |
| SULT inhibitors | Decreased sulfation of 8-Hydroxyefavirenz | Shunting towards the glucuronidation pathway |
Analytical Methodologies for the Study of 8 Hydroxyefavirenz 8 O Sulfate
Sample Preparation Techniques for Metabolite Analysis
Effective sample preparation is paramount to remove interfering substances from the biological matrix and to isolate the analyte of interest, thereby ensuring the accuracy and sensitivity of subsequent analytical procedures.
Extraction from Biological Matrices (e.g., Microsomes, Hepatocytes, Tissue Homogenates)
The initial step in the analysis of 8-hydroxyefavirenz (B1664214) 8-O-sulfate from biological sources involves its extraction from complex matrices such as human liver microsomes (HLM), hepatocytes, and tissue homogenates. nih.govnih.gov These matrices are commonly used in in vitro studies to investigate drug metabolism. nih.govnih.gov
Several extraction techniques are employed, with the choice depending on the specific matrix and the physicochemical properties of the analyte.
Protein Precipitation: This is a straightforward and widely used method for removing proteins from plasma and other biological fluids. plos.org It involves adding a precipitating agent, such as acetonitrile (B52724) or methanol (B129727), to the sample. The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte is collected for further analysis. For instance, in the analysis of efavirenz (B1671121) from human plasma, sample preparation can involve protein precipitation followed by a one-to-one dilution with water. plos.org
Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govresearchgate.net For the analysis of efavirenz and its metabolites, a common approach involves extraction with an organic solvent like a mixture of chloroform (B151607) and 2-propanol or ethyl acetate (B1210297) after adjusting the pH of the sample. nih.govresearchgate.netresearchgate.net For example, a method for determining efavirenz in human plasma utilized a liquid-liquid extraction with diethyl ether after basification of a 100 µL plasma sample. nih.gov
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent to isolate the analyte from the matrix. The choice of sorbent is critical and depends on the properties of the analyte. For polar metabolites like 8-hydroxyefavirenz 8-O-sulfate, a sorbent with mixed-mode characteristics (e.g., combining reversed-phase and ion-exchange properties) can be effective. researchgate.net
The following table summarizes common extraction techniques used for efavirenz and its metabolites from various biological matrices.
| Extraction Technique | Biological Matrix | Key Steps & Reagents | Reference |
| Protein Precipitation | Human Plasma | Acetonitrile, followed by centrifugation. | plos.org |
| Liquid-Liquid Extraction | Human Plasma | Diethyl ether after basification. | nih.gov |
| Liquid-Liquid Extraction | Blood, Urine | Chloroform and 2-propanol (80:20). | researchgate.net |
| Solid-Phase Extraction | Effluent Water | Oasis HLB cartridges, elution with methanol and formic/ammonium (B1175870) hydroxide (B78521) in methanol. | diva-portal.org |
Enzymatic Hydrolysis for Deconjugation of Sulfate (B86663) and Glucuronide Metabolites
Phase II metabolites, such as sulfate and glucuronide conjugates, are often analyzed by first cleaving the conjugate to release the parent aglycone (in this case, 8-hydroxyefavirenz). This process, known as deconjugation, is typically achieved through enzymatic hydrolysis. nih.govbohrium.com The enzymatic hydrolysis of plasma with sulfatase results in an increase in the concentration of 8-hydroxyefavirenz, confirming the presence of its sulfate conjugate. infekt.ch
The choice of enzyme is crucial for efficient and specific deconjugation. Crude enzyme preparations, such as that from Helix pomatia, contain both β-glucuronidase and sulfatase activities, making them suitable for the simultaneous hydrolysis of both glucuronide and sulfate conjugates. mdpi.com This is particularly relevant as efavirenz metabolites exist predominantly as conjugates in vivo. nih.gov
The efficiency of enzymatic hydrolysis can be influenced by several factors, including enzyme source, incubation time, temperature, and pH. For instance, plasma samples can be incubated overnight with β-glucuronidase at 37°C in a sodium acetate buffer (pH 5.0) to achieve deconjugation. nih.govnih.gov While enzymatic hydrolysis is a common technique, it's noted that hydrolysis using sulfatase can be limited by poor efficiency in some applications. escholarship.org The specificity of sulfatases is also a key consideration, as different sulfatases exhibit varying activities towards different sulfated compounds. escholarship.orgnih.gov For instance, in one study, Sulfatase A from IMCS consistently showed high turnover for sulfated anabolic androgenic steroids, while Sulfatase B was less effective. escholarship.org
The following table provides an overview of enzymatic hydrolysis conditions for efavirenz metabolites.
| Enzyme | Source | Biological Sample | Incubation Conditions | Target Metabolites | Reference |
| β-glucuronidase/sulfatase | Helix pomatia | Plasma, Urine, CSF | Not specified | Glucuronide and sulfate conjugates | bohrium.comresearchgate.net |
| β-glucuronidase | Not specified | Plasma | Overnight incubation at 37°C, pH 5.0 | Glucuronide conjugates | nih.govnih.gov |
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate the analyte of interest from other components in the sample extract prior to detection.
Liquid Chromatography (LC) Method Development
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the cornerstone for the separation of drug metabolites. nih.govijpsonline.com Method development involves optimizing various parameters to achieve the desired separation.
A typical LC system for the analysis of efavirenz and its metabolites consists of a reversed-phase column and a mobile phase composed of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. nih.govijpsonline.com A gradient elution program, where the proportion of the organic modifier is varied over time, is often used to effectively separate compounds with a range of polarities. plos.org
The choice of the stationary phase, the material packed inside the chromatography column, is a critical determinant of the separation mechanism and selectivity.
C18 (Reversed-Phase): C18 columns are the most widely used stationary phases in reversed-phase chromatography. edwiserinternational.comnih.gov They consist of silica (B1680970) particles chemically bonded with octadecyl (C18) alkyl chains, creating a nonpolar surface. In reversed-phase chromatography, polar compounds elute earlier, while nonpolar compounds are retained longer. C18 columns have been successfully used for the separation of efavirenz and its metabolites, including 8-hydroxyefavirenz. researchgate.netijpsonline.comedwiserinternational.com For example, a Kromasil C18 column (250 x 4.6 mm, 5 µm) was used for the HPLC analysis of efavirenz. edwiserinternational.com Another method utilized a ProntoSIL 120-5-C18 AQ column for separating efavirenz in various biological matrices. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is particularly well-suited for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. halocolumns.comnacalai.com HILIC stationary phases are polar (e.g., silica, or silica bonded with polar functional groups), and the mobile phase is typically a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer. nacalai.comlcms.cz In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. lcms.cz This technique can offer complementary selectivity to reversed-phase chromatography and has been optimized for the separation of antiviral drugs and their metabolites. researchgate.net The use of HILIC can also lead to increased sensitivity in mass spectrometry detection due to the high organic content of the mobile phase. researchgate.nethalocolumns.com
The following table compares the characteristics of C18 and HILIC stationary phases.
| Stationary Phase | Separation Principle | Typical Analytes | Elution Order | Key Advantages | Reference |
| C18 | Hydrophobic interactions | Nonpolar to moderately polar compounds | Polar compounds elute first | Robust, versatile, widely applicable. | edwiserinternational.comnih.gov |
| HILIC | Partitioning into an adsorbed water layer on a polar surface | Highly polar compounds | Nonpolar compounds elute first | Better retention of polar analytes, orthogonal selectivity to RP, enhanced MS sensitivity. | researchgate.nethalocolumns.comlcms.cz |
Mobile Phase Optimization for Polar Metabolites
The analysis of highly polar metabolites such as 8-HydroxyEfavirenz 8-O-Sulfate requires careful optimization of the liquid chromatography (LC) mobile phase to achieve adequate retention and separation. Due to their hydrophilic nature, these compounds are often poorly retained on traditional reversed-phase (RP) columns. chromatographyonline.com Consequently, specialized chromatographic strategies are employed.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred technique for separating highly polar compounds. chromatographyonline.comlcms.cz HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a smaller amount of aqueous solvent. lcms.cznih.gov This creates a water-enriched layer on the stationary phase surface, facilitating the retention of polar analytes through a partitioning mechanism. chromatographyonline.com For general polar metabolite analysis, mobile phases combining acetonitrile with aqueous buffers like ammonium formate (B1220265) or ammonium acetate, often with formic acid, have proven effective. nih.govmdpi.com
For efavirenz and its metabolites, various mobile phase compositions have been successfully used in LC-Mass Spectrometry (MS) methods. These typically involve a gradient elution using water and acetonitrile, with additives to control pH and improve ionization efficiency. plos.orgnih.gov Common additives include formic acid and ammonium formate. mdpi.complos.org The choice of mobile phase can significantly impact sensitivity and chromatographic peak shape. nih.gov While reversed-phase LC can be adapted, HILIC often provides superior retention and separation for highly polar conjugates like sulfates. bohrium.comrsc.orgresearchgate.net
Below is a table summarizing various mobile phase compositions used in the analysis of efavirenz and related polar compounds.
Table 1: Examples of Mobile Phase Compositions for LC-MS Analysis
| Stationary Phase Type | Aqueous Component (A) | Organic Component (B) | Application Note | Reference |
|---|---|---|---|---|
| Reversed-Phase C18 | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Gradient elution for efavirenz in plasma. | plos.orgnih.gov |
| HILIC BEH Amide | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Rapid profiling of polar metabolites in urine. | nih.gov |
| HILIC Cortecs | 25 mmol/L Ammonium Formate (pH 3) | Acetonitrile | HILIC separation of antiviral drugs and metabolites. | mdpi.com |
| Reversed-Phase Phenyl | 0.2% Acetic Acid | Acetonitrile | Isocratic elution for efavirenz in rat plasma. | researchgate.net |
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for the identification and quantification of drug metabolites. wikipedia.org Its high sensitivity and selectivity are indispensable for analyzing complex biological samples where metabolites are often present at low concentrations.
Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by isolating a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it, and then analyzing the resulting product ions. longdom.org This technique is crucial for differentiating between isomeric metabolites and reducing background noise, thereby enhancing detection sensitivity.
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS scan mode used for quantification. longdom.orgresearchgate.net It involves monitoring a specific precursor ion to product ion transition for a target analyte. For 8-HydroxyEfavirenz 8-O-Sulfate, which has a molecular weight of 410.7 g/mol , analysis is typically performed in negative ionization mode. The deprotonated molecule [M-H]⁻ serves as the precursor ion. The primary fragmentation involves the loss of the sulfate group, leading to a characteristic product ion.
Research has identified the molecular weight of 8-HydroxyEfavirenz 8-O-Sulfate as 410 Da. bohrium.com The key MRM transition involves the precursor ion [M-H]⁻ at m/z 409.7 and the product ion corresponding to the 8-hydroxyefavirenz aglycone.
Table 2: MRM Transition for 8-HydroxyEfavirenz 8-O-Sulfate
| Compound | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Fragment |
|---|---|---|---|---|
| 8-HydroxyEfavirenz 8-O-Sulfate | Negative ESI | 409.7 | ~329.7 | [M-H-SO₃]⁻ |
Note: The exact m/z values can vary slightly based on instrument calibration and resolution. The product ion is often referred to as m/z 330 in nominal mass instruments.
The fragmentation pattern in MS/MS is key to elucidating the structure of metabolites. Sulfate conjugates exhibit a characteristic fragmentation behavior involving the neutral loss of the sulfur trioxide (SO₃) group, which has a mass of approximately 80 Da. pharmgkb.org
In the case of 8-HydroxyEfavirenz 8-O-Sulfate, collision-induced dissociation (CID) of the precursor ion [M-H]⁻ at m/z 409.7 results in the cleavage of the O-sulfate bond. This yields a prominent product ion at m/z ~329.7, corresponding to the deprotonated 8-hydroxyefavirenz aglycone [M-H-SO₃]⁻. This specific loss is a diagnostic signature for a sulfate conjugate. pharmgkb.org The presence of this fragment confirms that the metabolite is a sulfated form of 8-hydroxyefavirenz. This fragmentation is also crucial for distinguishing it from its isomer, 7-hydroxyefavirenz-O-sulfate, which would fragment to a different aglycone ion.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula, offering a high degree of confidence in its identification.
The coupling of ultra-high performance liquid chromatography (uHPLC) with HRMS represents a powerful tool for metabolite identification. nih.gov uHPLC offers faster analysis times and improved chromatographic resolution compared to conventional HPLC. Studies on efavirenz metabolism have utilized uHPLC-HRMS to detect and characterize various metabolites, including hydroxylated and glucuronidated forms. nih.gov For 8-HydroxyEfavirenz 8-O-Sulfate (elemental formula: C₁₄H₉ClF₃NO₆S), HRMS can confirm its identity by matching the experimentally measured accurate mass of the molecular ion to its calculated theoretical mass, thereby distinguishing it from other potential isobaric compounds.
Ionization Techniques (e.g., Electrospray Ionization - ESI)
The quantitative analysis of efavirenz and its metabolites, including the polar sulfate and glucuronide conjugates, is predominantly accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netresearchgate.net This technique offers the high sensitivity and selectivity required to detect these compounds in complex biological matrices like plasma and urine. researchgate.netscience.gov
A crucial component of the LC-MS/MS methodology is the ionization source, which converts the neutral molecules eluting from the chromatography column into gas-phase ions that can be analyzed by the mass spectrometer. For efavirenz metabolites, Electrospray Ionization (ESI) is the most commonly employed technique. researchgate.netresearchgate.netresearchgate.netnih.gov ESI is a soft ionization method, meaning it imparts minimal energy to the analyte, which is ideal for preserving the structure of labile molecules like sulfate conjugates during the ionization process.
The analysis can be performed in either positive or negative ionization mode, depending on the specific metabolite's chemical properties. For instance, the parent drug efavirenz and its hydroxylated metabolites are often analyzed in negative ESI mode. science.gov In contrast, some glucuronide conjugates have been analyzed using positive ESI mode. researchgate.net The selection of ionization polarity is optimized to achieve the best signal intensity and sensitivity for the specific target compound, such as 8-HydroxyEfavirenz 8-O-Sulfate. Advanced mass spectrometry imaging techniques, such as infrared matrix-assisted laser desorption–electrospray ionization (IR-MALDESI), also utilize ESI to map the distribution of efavirenz and its metabolites within tissue samples, providing spatial context to metabolic studies. unl.pt
In Vitro and Ex Vivo System Methodologies
To understand the formation of 8-HydroxyEfavirenz 8-O-Sulfate, researchers utilize various in vitro systems that model the metabolic environment of the human liver, where these biotransformation reactions primarily occur.
Human liver microsomes (HLM) are a standard tool for investigating Phase I metabolism. scielo.brxenotech.com HLMs are vesicles formed from the endoplasmic reticulum and contain a high concentration of cytochrome P450 (CYP) enzymes. xenotech.com Numerous studies use HLM to demonstrate the primary metabolic step leading to the precursor of 8-HydroxyEfavirenz 8-O-Sulfate: the CYP2B6-mediated hydroxylation of efavirenz to 8-HydroxyEfavirenz. scielo.br
While microsomes are excellent for studying Phase I reactions, Phase II conjugation reactions like sulfation are catalyzed by sulfotransferase (SULT) enzymes, which are located in the cytosol. nih.gov Therefore, the liver S9 fraction, which contains both the microsomal and cytosolic components of hepatocytes, is a more complete system for studying the sequential Phase I and Phase II metabolism of a drug. xenotech.com Incubating efavirenz with liver S9 fractions fortified with necessary cofactors for both CYP (NADPH) and SULT (PAPS) enzymes allows for the formation of 8-HydroxyEfavirenz and its subsequent sulfation in a single system.
Interestingly, early metabolic studies in animals identified 8-HydroxyEfavirenz 8-O-Sulfate in the urine of rats and monkeys, but it was initially reported as absent in humans. scielo.brnih.gov However, more recent and sensitive analytical methods have definitively identified 8-HydroxyEfavirenz 8-O-Sulfate in human plasma and urine, challenging the earlier findings and confirming this metabolic pathway in humans. In one study, the concentration of 8-HydroxyEfavirenz-sulfate was found to be 7-fold higher than its precursor, 8-HydroxyEfavirenz, in human plasma, indicating it is a significant metabolite.
To identify the specific enzymes responsible for a metabolic step, researchers use recombinant enzymes expressed in systems like E. coli or insect cells. This approach allows for the incubation of a substrate with a single, purified enzyme to confirm its catalytic activity.
The formation of the precursor, 8-HydroxyEfavirenz, has been unequivocally attributed to the CYP2B6 enzyme through studies with a panel of recombinant human CYP enzymes. These experiments demonstrated that CYP2B6 is the principal catalyst for the 8-hydroxylation of efavirenz.
Whole-cell models provide a more physiologically relevant environment for metabolic studies, as they contain the full complement of Phase I and Phase II enzymes, cofactors, and transporters in their natural cellular arrangement. Primary human hepatocytes are considered the gold standard for these studies. xenotech.com
The human hepatoma cell line HepaRG is another widely used model because, when differentiated, these cells express a broad range of drug-metabolizing enzymes and nuclear receptors, closely resembling primary hepatocytes. xenotech.com Studies using HepaRG cells have investigated the induction of CYP enzymes like CYP3A4 and UGT1A1 by efavirenz. While these models are well-suited for studying the complete metabolic cascade from efavirenz to its hydroxylated and subsequently conjugated metabolites, specific reports focusing on the quantification of 8-HydroxyEfavirenz 8-O-Sulfate in these systems are limited. Nonetheless, given that these cells possess both CYP2B6 and sulfotransferase activity, they represent a key methodology for investigating the formation and regulation of this sulfate conjugate in an integrated biological system.
Data Tables
Table 1: In Vitro Systems for Studying 8-HydroxyEfavirenz 8-O-Sulfate Formation
| In Vitro System | Components | Role in Studying 8-HydroxyEfavirenz 8-O-Sulfate | Key Findings/Inferences |
| Human Liver Microsomes (HLM) | Endoplasmic reticulum vesicles containing Phase I (CYP) enzymes. | Production of the precursor, 8-HydroxyEfavirenz, from efavirenz. | Primarily demonstrates CYP2B6-mediated 8-hydroxylation. Does not form the sulfate conjugate on its own. scielo.br |
| Liver S9 Fraction | Mixture of microsomes (Phase I) and cytosol (Phase II enzymes, e.g., SULTs). | Complete system to model the sequential hydroxylation and subsequent sulfation. | Allows for the formation of 8-HydroxyEfavirenz 8-O-Sulfate from the parent drug, efavirenz. |
| Recombinant CYP2B6 | Purified, individually expressed CYP2B6 enzyme. | Pinpoints the specific enzyme responsible for the upstream Phase I reaction. | Confirms CYP2B6 as the principal enzyme for 8-HydroxyEfavirenz formation. |
| Recombinant SULTs | Purified, individually expressed sulfotransferase enzymes (e.g., SULT1A1). | Used to identify the specific Phase II enzyme for sulfation of 8-HydroxyEfavirenz. | The specific SULT isoform has not been definitively identified, but genetic evidence points towards SULT1A1. researchgate.netresearchgate.net |
| Primary Human Hepatocytes / HepaRG Cells | Intact liver cells with a full complement of metabolic enzymes and cofactors. | Physiologically relevant model to study the regulation and kinetics of the entire metabolic pathway. | Confirmed to express relevant CYP and Phase II enzymes; suitable for studying the formation of 8-HydroxyEfavirenz 8-O-Sulfate. |
Mechanistic and Theoretical Significance of 8 Hydroxyefavirenz 8 O Sulfate
Role as a Stable Phase II Metabolite
Phase II metabolism is a critical step in the detoxification and excretion of xenobiotics. The addition of a sulfate (B86663) group to 8-hydroxyefavirenz (B1664214), catalyzed by sulfotransferase enzymes, significantly increases its water solubility and molecular weight. This transformation renders the molecule more amenable to excretion via urine and bile.
Impact on Overall Xenobiotic Clearance Pathways
It's important to note that while some earlier literature suggested that sulfation of 8-hydroxyefavirenz may not occur in humans, more recent studies have identified 8-hydroxyefavirenz-sulfate in human cerebrospinal fluid, confirming its formation in the human body.
Considerations for Metabolic Fate Diversion
The conjugation of 8-hydroxyefavirenz with sulfate represents a terminal step in its metabolic pathway, effectively diverting it from other potential metabolic fates. For instance, unconjugated 8-hydroxyefavirenz could potentially undergo further oxidation or other biotransformations. By converting it to a stable and readily excretable sulfate conjugate, the body limits the potential for the formation of other, possibly more reactive or pharmacologically active, secondary metabolites. This diversion is a key aspect of detoxification, ensuring that the metabolic process moves towards inactivation and elimination.
Influence on Enzyme Activity
The interaction of drug metabolites with metabolic enzymes is a critical area of study in pharmacology, as it can lead to drug-drug interactions and altered drug efficacy. While the parent drug efavirenz (B1671121) and its primary metabolite, 8-hydroxyefavirenz, have been studied for their effects on enzyme activity, less is known about the specific actions of the 8-O-sulfate conjugate.
Potential for the Sulfate Conjugate to Act as an Enzyme Modulator (Inhibitor or Inducer)
Currently, there is a lack of specific research data on whether 8-hydroxyefavirenz 8-O-sulfate acts as an inhibitor or inducer of metabolic enzymes. Generally, the addition of a large, polar sulfate group is expected to significantly alter the chemical properties of the molecule, which could reduce its affinity for the active sites of CYP enzymes. However, without direct experimental evidence, any potential for enzyme modulation by this sulfate conjugate remains speculative.
Reversible vs. Irreversible Enzyme Inactivation by Efavirenz or its Metabolites
Studies have shown that efavirenz and its primary metabolite, 8-hydroxyefavirenz, can inactivate CYP enzymes. Specifically, efavirenz has been reported to cause reversible inactivation of some CYP enzymes, while 8-hydroxyefavirenz may lead to irreversible inactivation. This distinction is significant, as irreversible inactivation requires the synthesis of new enzyme, leading to a more prolonged effect on drug metabolism. The role of the 8-O-sulfate conjugate in this context has not been elucidated. The sulfation process itself is a detoxification step that would likely prevent the interactions that lead to enzyme inactivation by the unconjugated 8-hydroxyefavirenz.
Theoretical Considerations for Metabolic Networks
Factors that could influence this balance include:
Genetic polymorphisms: Variations in the genes encoding for sulfotransferases and UDP-glucuronosyltransferases can lead to inter-individual differences in the preference for one pathway over the other.
Drug-drug interactions: Co-administered drugs could potentially inhibit or induce one of the conjugation pathways, leading to a shift in the metabolic flux towards the other.
Disease states: Liver or kidney disease can impact the activity of conjugating enzymes and the excretion of metabolites, thereby altering the metabolic profile of efavirenz.
Understanding the dynamics of this metabolic branch point is crucial for developing predictive models of efavirenz disposition and for personalizing therapy to minimize variability in drug response.
Complexities of Sequential and Concurrent Biotransformation Reactions
The biotransformation of Efavirenz is a multi-step process characterized by both sequential and concurrent reactions. The initial and primary metabolic step is a Phase I oxidation reaction. The cytochrome P450 enzyme CYP2B6 is the main catalyst for the 8-hydroxylation of Efavirenz, converting it to its major oxidative metabolite, 8-HydroxyEfavirenz. clinpgx.orgcaymanchem.com Other P450 enzymes, such as CYP2A6, can also contribute to a lesser extent. clinpgx.orgnih.gov
Following this initial hydroxylation, the resulting 8-HydroxyEfavirenz becomes a substrate for Phase II conjugation enzymes. This is where concurrent reactions occur, as different enzymes compete to modify the newly formed hydroxyl group. The two primary competing pathways are glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, and sulfation, mediated by sulfotransferase (SULT) enzymes. The resulting products are 8-HydroxyEfavirenz-O-glucuronide and 8-HydroxyEfavirenz 8-O-Sulfate, respectively.
The complexity arises from the balance between these pathways, which is heavily influenced by the specific enzymes expressed and their relative activities. In humans, the identified metabolites in plasma and urine are almost exclusively glucuronide or sulfate conjugates of the primary hydroxylated forms. nih.goviu.edu However, studies have shown that for 8-HydroxyEfavirenz, the glucuronidation pathway is predominant in humans, while the sulfation pathway is more significant in certain animal species. nih.govresearchgate.net This competition between UGTs and SULTs for the same substrate is a critical factor determining the final metabolic profile of Efavirenz. Further complexity is introduced by the potential for secondary metabolism, where a primary metabolite like 8-HydroxyEfavirenz can undergo further hydroxylation to form 8,14-dihydroxyefavirenz. clinpgx.orgnih.gov
Computational Modeling and Simulation of Metabolic Pathways Involving Sulfation
Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, serves as a powerful tool to understand and predict the complex metabolic fate of drugs like Efavirenz. nih.gov PBPK models are "bottom-up" approaches that integrate in vitro data on a drug's physicochemical properties and metabolic pathways with in vivo systems data, such as physiological and anatomical parameters of a given population. researchgate.net
For Efavirenz, PBPK modeling and the associated method of in vitro-in vivo extrapolation (IVIVE) have been used to:
Predict the impact of genetic polymorphisms (e.g., in CYP2B6) on drug clearance. nih.gov
Simulate complex drug-drug interactions involving induction and inhibition of metabolic enzymes. nih.gov
Assess pragmatic dosing strategies in complex clinical scenarios. nih.gov
Table 1: Key Parameters in PBPK Modeling of Efavirenz Metabolism
| Parameter Category | Specific Inputs | Purpose in Simulation |
| Drug Properties | Physicochemical characteristics (e.g., logP, pKa), Solubility, Permeability | To model absorption and distribution processes. nih.govresearchgate.net |
| In Vitro Metabolism | Intrinsic clearance (CLint) data from human liver microsomes or recombinant CYPs (e.g., CYP2B6, CYP2A6) and UGTs. | To define the rates of primary and secondary metabolism. researchgate.netnih.gov |
| System Properties | Demographics (age, weight), Physiology (organ blood flows, tissue volumes), Enzyme abundance and genetic polymorphisms. | To simulate pharmacokinetics in a virtual population with realistic variability. researchgate.netnih.gov |
| Model Outputs | Plasma concentration-time profiles, Apparent clearance (CL/F), Volume of distribution (Vd), Prediction of drug interactions. | To predict drug exposure and compare with clinical observations. researchgate.netnih.gov |
Comparative Metabolism Across Species
Significant species differences have been observed in the metabolism of Efavirenz, particularly concerning the Phase II conjugation of its primary metabolite, 8-HydroxyEfavirenz. These variations are crucial for the interpretation of preclinical toxicology and pharmacokinetic studies.
Differences in Sulfation Patterns and Enzyme Expression in Non-Human Mammalian Models
The formation of 8-HydroxyEfavirenz 8-O-Sulfate is a clear example of species-specific metabolism. While Efavirenz is extensively metabolized across all species studied, the profile of excreted conjugates varies significantly. nih.gov
In Rats and Cynomolgus Monkeys: The sulfate conjugate of 8-HydroxyEfavirenz is a notable metabolite found in urine. nih.gov
In Humans: This sulfate conjugate is reportedly not found, or is at best a very minor metabolite. nih.govresearchgate.net The major urinary metabolite in humans is the O-glucuronide of 8-HydroxyEfavirenz. nih.gov
This difference strongly suggests a divergence in the expression levels and/or substrate affinity of the Phase II enzymes responsible for these conjugations. In rats and monkeys, the sulfotransferase (SULT) enzymes capable of acting on 8-HydroxyEfavirenz appear to be more active or abundant relative to the competing UGT enzymes. Conversely, in humans, UGTs (specifically UGT2B7 for direct Efavirenz glucuronidation and other UGTs for the hydroxylated metabolites) are the predominant pathway for clearing these metabolites. nih.govnih.gov
Table 2: Comparative Profile of Major 8-HydroxyEfavirenz Conjugates
| Species | 8-HydroxyEfavirenz-O-glucuronide (M1) | 8-HydroxyEfavirenz 8-O-Sulfate (M3) |
| Human | Major Metabolite nih.gov | Not Detected nih.govresearchgate.net |
| Cynomolgus Monkey | Major Metabolite nih.gov | Detected nih.gov |
| Rat | Major Metabolite nih.gov | Detected nih.gov |
| Guinea Pig | Major Metabolite nih.gov | Not Reported nih.gov |
| Hamster | Major Metabolite nih.gov | Not Reported nih.gov |
Implications for in vitro to in vivo Extrapolation and Species-Specific Metabolism
The species-specific formation of 8-HydroxyEfavirenz 8-O-Sulfate has significant implications for drug development, particularly for the process of in vitro-to-in vivo extrapolation (IVIVE). IVIVE is a critical methodology used to predict human pharmacokinetics from preclinical and in vitro data, thereby informing clinical trial design and dosing strategies. nih.govnih.gov
The stark difference in the sulfation pathway between humans and common preclinical models like rats and monkeys underscores the risks of direct extrapolation of metabolic profiles. A metabolite that may be prominent in animal safety studies could be irrelevant in humans, and vice versa. This necessitates a mechanistic approach, such as PBPK modeling, that uses human-specific in vitro data to make predictions. nih.gov
By using human-derived systems (e.g., human liver microsomes, hepatocytes) to measure the intrinsic clearance rates for all relevant metabolic pathways (hydroxylation, glucuronidation, etc.), researchers can build computational models that more accurately reflect human physiology. nih.gov The absence of a significant sulfation pathway for 8-HydroxyEfavirenz in these human in vitro systems would lead to a more accurate prediction of its clearance in humans, correctly identifying glucuronidation as the dominant conjugation route. Therefore, understanding species-specific pathways like the formation of 8-HydroxyEfavirenz 8-O-Sulfate is essential for refining IVIVE techniques and improving the translation of preclinical findings to clinical practice. nih.gov
Advanced Research Perspectives and Emerging Methodologies
Proteomic and Metabolomic Approaches for Enzyme and Metabolite Profiling
Proteomics and metabolomics offer powerful, high-throughput tools for comprehensively analyzing the proteins and small molecules in a biological system. tandfonline.comnih.gov These "omics" approaches are instrumental in understanding the formation of 8-HydroxyEfavirenz-8-O-Sulfate by providing a global view of the enzymes involved and the resulting metabolic footprint.
Proteomics allows for the large-scale study of proteins, including the sulfotransferase (SULT) enzymes responsible for sulfation. nih.gov By quantifying the expression levels of various SULT isoforms in tissues like the liver, researchers can identify which specific enzymes are most active in the sulfation of 8-hydroxyefavirenz (B1664214). xenotech.comnih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify and quantify proteins from complex biological samples, revealing potential variations in enzyme expression due to genetic polymorphisms or drug-drug interactions that could influence the rate of metabolite formation. nih.gov
Metabolomics focuses on the comprehensive identification and quantification of all small-molecule metabolites in a biological sample. tandfonline.comresearchgate.net This approach is crucial for metabolite profiling and can be used to detect and measure levels of 8-hydroxyefavirenz and its subsequent sulfate (B86663) conjugate in plasma, urine, or in vitro systems. tandfonline.comnih.gov Untargeted metabolomics can help discover novel or unexpected metabolic pathways, while targeted approaches provide precise quantification of known metabolites. tandfonline.com
Integrated analysis of proteomic and metabolomic data can reveal correlations between the expression of specific SULT enzymes and the abundance of 8-HydroxyEfavirenz-8-O-Sulfate, providing a more complete picture of its biotransformation. nih.govmdpi.com
Table 1: Applications of Proteomics and Metabolomics in Studying 8-HydroxyEfavirenz-8-O-Sulfate
| Technique | Application | Key Findings Enabled |
| Proteomics (e.g., LC-MS/MS) | Identification and quantification of sulfotransferase (SULT) isoforms in relevant tissues (e.g., liver). | Determination of which SULT enzymes are primarily responsible for the sulfation of 8-hydroxyefavirenz. |
| Metabolomics (e.g., UHPLC-MS/MS) | Detection, identification, and quantification of efavirenz (B1671121) and its metabolites in biological fluids. | Profiling the metabolic pathway, including the formation and elimination of 8-HydroxyEfavirenz-8-O-Sulfate. |
| Integrated Omics Analysis | Correlating SULT enzyme expression levels with metabolite concentrations. | Understanding how variations in enzyme levels (due to genetics or other factors) impact metabolite formation. |
Application of Structural Biology to Elucidate SULT-Substrate Interactions
Structural biology provides atomic-level insights into how sulfotransferase enzymes recognize and bind to their substrates. By determining the three-dimensional structure of SULT enzymes, typically through X-ray crystallography, researchers can visualize the active site where 8-hydroxyefavirenz binds and is sulfated. plos.orgresearchgate.net
Human cytosolic SULTs share a characteristic protein fold, featuring a binding site for the universal sulfonate donor, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), and a distinct substrate-binding pocket. plos.orgresearchgate.netmdpi.com The specificity of different SULT isoforms for various substrates is determined by the unique size, shape, and amino acid composition of this substrate-binding pocket. plos.org
By examining the crystal structure of a SULT enzyme (like SULT2A1) in complex with a substrate, researchers can identify the key amino acid residues that interact with the substrate's hydroxyl group. plos.orgnih.gov This information is critical for understanding why sulfation occurs specifically at the 8-hydroxy position of 8-hydroxyefavirenz. These structural studies reveal the precise orientation the substrate must adopt within the active site to facilitate the transfer of the sulfonate group from PAPS. nih.gov
Table 2: Key Structural Features of SULT Enzymes Relevant to Substrate Interaction
| Structural Feature | Function | Relevance to 8-Hydroxyefavirenz Sulfation |
| PAPS Binding Site | Binds the cofactor 3′-phosphoadenosine 5′-phosphosulfate. | Positions the sulfonate group for transfer to the substrate. |
| Substrate Binding Pocket | Recognizes and binds the substrate (e.g., 8-hydroxyefavirenz). | The specific shape and amino acid composition determine enzyme-substrate specificity. |
| Catalytic Residues (e.g., Histidine) | A catalytic base facilitates the deprotonation of the substrate's hydroxyl group. mdpi.com | Activates the 8-hydroxy group of 8-hydroxyefavirenz, making it a better nucleophile for attacking PAPS. |
| Flexible Loop Regions | Often gate the entrance to the active site and can change conformation upon substrate binding. | May play a role in capturing the substrate and enclosing it within the active site for the reaction. |
In Silico Modeling for Prediction of Sulfation Sites and Enzyme Affinity
In silico, or computational, modeling has become an indispensable tool for predicting drug metabolism, including sulfation pathways. nih.govnih.gov These methods use computer algorithms and molecular simulations to forecast how a molecule like 8-hydroxyefavirenz will interact with SULT enzymes.
Molecular Docking is a primary technique used to predict the binding orientation of a substrate within the enzyme's active site. mdpi.com By docking 8-hydroxyefavirenz into the 3D structures of various SULT isoforms, researchers can predict which enzymes are most likely to bind it and with what affinity. The model can also predict the most favorable position for sulfation, which, for this compound, would be the 8-hydroxy group. mdpi.com
Molecular Dynamics (MD) Simulations can further refine these predictions by simulating the dynamic movements of the enzyme, substrate, and cofactor over time. This provides a more realistic view of the binding process and the stability of the enzyme-substrate complex.
These computational models have achieved a high degree of accuracy in predicting SULT substrates. nih.govnih.gov They can be used to screen large libraries of compounds to identify potential substrates or inhibitors of sulfation, aiding in early drug development. nih.govnih.gov For 8-HydroxyEfavirenz-8-O-Sulfate, these models can help rationalize the observed metabolic pathway and predict how genetic variations (polymorphisms) that alter the enzyme's structure might affect sulfation efficiency.
Table 3: In Silico Modeling Techniques for Sulfation Prediction
| Modeling Technique | Description | Application to 8-Hydroxyefavirenz |
| Homology Modeling | Creates a 3D structural model of a SULT enzyme based on the known structure of a related protein. | Generates structural models for SULT isoforms whose crystal structures have not yet been solved. |
| Molecular Docking | Predicts the preferred binding mode and affinity of a substrate within an enzyme's active site. | Predicts which SULT isoforms bind 8-hydroxyefavirenz and the orientation that favors sulfation at the 8-position. |
| Molecular Dynamics (MD) Simulation | Simulates the movements of atoms and molecules over time to assess the stability of the enzyme-substrate complex. | Validates docking poses and provides insight into the conformational changes required for catalysis. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity (e.g., as SULT substrates). | Develops predictive models for sulfation based on the physicochemical properties of a series of molecules. |
Development of Novel In Vitro Systems Mimicking Physiological Sulfation Capacity
To accurately study the formation of 8-HydroxyEfavirenz-8-O-Sulfate, it is essential to use in vitro systems that closely replicate the conditions inside the human body. While traditional systems like human liver microsomes (HLMs) are useful, they often lack the necessary cofactors and cellular environment for phase II reactions like sulfation. semanticscholar.org
Novel in vitro models have been developed to provide a more physiologically relevant assessment of sulfation capacity. These include:
Hepatocyte Suspensions and Cultures: Primary human hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors, including those required for PAPS synthesis, making them a gold standard for studying metabolism.
Liver S9 Fractions: These subcellular fractions contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, including SULTs, allowing for the study of sequential metabolic pathways. semanticscholar.org
Recombinant Enzyme Systems: Using individually expressed human SULT enzymes allows researchers to pinpoint the specific isoform(s) responsible for the sulfation of 8-hydroxyefavirenz without interference from other enzymes. nih.gov
Three-Dimensional (3D) Cell Cultures: Advanced models like spheroids or organ-on-a-chip systems better mimic the complex architecture and cell-cell interactions of the liver. These systems can maintain metabolic activity for longer periods than traditional 2D cultures, offering a more accurate prediction of long-term metabolism and metabolite formation.
These advanced systems are crucial for obtaining quantitative data on the kinetics of 8-HydroxyEfavirenz-8-O-Sulfate formation and for investigating the impact of genetic variants or interacting drugs on this specific metabolic pathway.
Table 4: Comparison of In Vitro Systems for Studying Sulfation
| In Vitro System | Description | Advantages for Studying Sulfation | Limitations |
| Human Liver Microsomes (HLMs) | Vesicles of endoplasmic reticulum containing Phase I enzymes. | Good for studying initial hydroxylation of efavirenz. | Lacks cytosolic SULTs and requires addition of PAPS cofactor. |
| Liver S9 Fraction | A mixture of microsomes and cytosol. | Contains both Phase I and Phase II (SULT) enzymes. | Cofactor levels may be depleted over time. |
| Cryopreserved Hepatocytes | Intact liver cells that can be thawed and used in suspension. | Contains a full complement of enzymes and cofactor-generating systems. | Limited viability and metabolic activity over time. |
| Recombinant SULT Enzymes | Individual SULT isoforms expressed in cell lines (e.g., insect or bacterial cells). | Allows for precise determination of which enzyme isoform is responsible for the reaction. | Does not account for interplay between different enzymes or cellular transport. |
| 3D Liver Spheroids | Self-assembled aggregates of hepatocytes in culture. | More physiologically relevant; maintain metabolic function for extended periods. | More complex and costly to implement. |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 8-HydroxyEfavirenz8-O-Sulfate?
- Answer : Synthesis should follow validated protocols for sulfated metabolites, including controlled sulfation reactions using appropriate enzymes (e.g., sulfotransferases) or chemical agents. Characterization requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the sulfate group and hydroxy substitution .
- High-Performance Liquid Chromatography (HPLC) : To confirm purity and retention time consistency with reference standards .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
- Answer : Use validated bioanalytical workflows:
- Sample Preparation : Include protein precipitation or solid-phase extraction to minimize matrix interference .
- Calibration Standards : Prepare in the same biological matrix (e.g., plasma) to account for recovery variability .
- Quality Controls : Implement intra- and inter-day precision assessments with ±15% acceptance criteria for accuracy .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported metabolic pathways of this compound?
- Answer : Address discrepancies through:
- Systematic Review : Compare methodologies across studies (e.g., enzyme sources, incubation times) to identify variables influencing pathway outcomes .
- Sensitivity Analysis : Use in vitro models (e.g., human hepatocytes) to test competing hypotheses, such as cytochrome P450 vs. sulfotransferase dominance under varying pH or cofactor conditions .
- Data Transparency : Share raw kinetic data (e.g., Vmax, Km) and statistical scripts to enable independent verification .
Q. How should researchers design in vitro studies to assess the drug-drug interaction potential of this compound?
- Answer : Follow a tiered approach:
- Phase 1 : Screen for enzyme inhibition/induction using recombinant CYP isoforms (e.g., CYP3A4, CYP2B6) with luminescent or fluorogenic substrates .
- Phase 2 : Validate findings in primary hepatocyte co-cultures, reporting time-dependent inhibition and IC50 values with confidence intervals .
- Reporting : Differentiate between clinically relevant interactions and theoretical risks using pharmacometric modeling .
Q. What computational modeling approaches are suitable for predicting the stability of this compound in physiological environments?
- Answer : Combine:
- Molecular Dynamics (MD) Simulations : To assess sulfate group hydrolysis rates under simulated gastric/intestinal pH conditions .
- Density Functional Theory (DFT) : To calculate bond dissociation energies and identify vulnerable structural motifs .
- Validation : Cross-reference predictions with experimental stability data (e.g., forced degradation studies) .
Q. How can researchers ensure reproducibility of this compound studies across laboratories?
- Answer : Adopt open science practices:
- Protocol Sharing : Upload step-by-step synthesis and assay protocols to platforms like the Open Science Framework (OSF), including instrument calibration details .
- Reference Materials : Distribute characterized batches of the compound via academic repositories to minimize batch-to-batch variability .
- Data Archiving : Deposit raw NMR/MS spectra, chromatograms, and analysis code in FAIR-aligned repositories .
Methodological Frameworks
Q. What ethical and logistical considerations apply when sharing datasets containing this compound research data?
- Answer : Balance openness with compliance:
- De-identification : Remove personally identifiable information (PII) from clinical datasets; use pseudonymization for in vitro data linked to human samples .
- Licensing : Apply Creative Commons Attribution-NonCommercial (CC BY-NC) licenses to enable academic reuse while restricting commercial exploitation .
- Documentation : Include metadata templates detailing experimental conditions, reagent lot numbers, and software versions .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
